4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is a heterocyclic compound belonging to the pyrido[1,2-a]pyrimidine family. This compound features a fused ring structure that includes both a pyridine and a pyrimidine ring. It is identified by the Chemical Abstracts Service (CAS) number 956783-58-7 and is recognized for its potential biological activities and applications in medicinal chemistry.
This compound can be synthesized through various chemical methods involving the reaction of specific precursors. It is classified under heterocyclic compounds, which are characterized by a ring structure containing at least one atom that is not carbon, typically nitrogen, oxygen, or sulfur. The unique structure of 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid makes it a subject of interest in both organic chemistry and pharmacology.
The synthesis of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid typically involves several steps:
The reaction conditions are critical for successful synthesis and may include:
Industrial synthesis may employ continuous flow reactors and automated systems to enhance yield and purity through optimized reaction parameters.
The molecular formula for 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid is C11H12N2O3. Its structural features include:
4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid can participate in various chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled temperatures and in suitable solvents like dichloromethane or ethanol.
The mechanism of action for 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid involves its interaction with biological targets such as enzymes or receptors.
Upon binding to specific molecular targets:
The physical properties of 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid include:
Chemical properties encompass:
Relevant data regarding melting point and boiling point may vary based on purity and specific synthesis methods used.
The compound has several applications in scientific research:
Pyrido[1,2-a]pyrimidines represent a privileged class of nitrogen-rich bicyclic heterocycles characterized by a fused pyridine-pyrimidine ring system with a bridgehead nitrogen atom. This scaffold exhibits unique physicochemical properties, including high polarity, zwitterionic character, and enhanced aqueous solubility compared to monocyclic heterocycles or non-nitrogenated analogs [5] [7]. The structural hybrid integrates the pharmacophoric advantages of both pyridine (hydrogen bonding capability, metabolic stability) and pyrimidine (planarity, DNA mimicry) rings, creating a versatile template for drug design. Compounds featuring this core have demonstrated diverse biological activities, positioning them as attractive candidates for targeting enzymatically driven pathologies, particularly in oncology and virology [3] [10].
The pyrido[1,2-a]pyrimidine system offers three key advantages in rational drug design:
Spatiotemporal Molecular Recognition: The bicyclic framework provides conformational rigidity that reduces entropy penalties upon target binding. This enhances binding affinity and selectivity for enzymes with deep hydrophobic pockets, such as tyrosine kinases and viral integrases. The planar structure facilitates π-π stacking interactions with aromatic residues in catalytic domains, as observed in fibroblast growth factor receptor (FGFR) inhibitors [3].
Polarity and Solubility Profile: Quinolizinone-type derivatives exhibit zwitterionic character due to protonation at the pyridine nitrogen and deprotonation of acidic substituents (e.g., carboxylic acid at C4). This property significantly improves aqueous solubility—a critical parameter for oral bioavailability—while maintaining membrane permeability. Erdafitinib analogs demonstrate this balance, overcoming the solubility limitations of earlier kinase inhibitors [3] [7].
Vectorial Diversification: The scaffold presents multiple positions for functionalization (C4, C6, N2, C9), enabling three-dimensional exploration of chemical space. This allows medicinal chemists to fine-tune steric, electronic, and lipophilic parameters without compromising scaffold integrity [7] [10].
Table 1: Comparative Physicochemical Properties of Bicyclic Heterocyclic Scaffolds
Scaffold | cLogP Range | PSA (Ų) | Aqueous Solubility | H-Bond Donors | H-Bond Acceptors |
---|---|---|---|---|---|
Pyrido[1,2-a]pyrimidine | -0.3 to 2.1 | 60–85 | High | 0–2 | 4–6 |
Quinoline | 1.8–3.5 | 30–45 | Moderate | 0–1 | 2–3 |
Indole | 2.0–3.2 | 25–50 | Low-Moderate | 1 | 1–2 |
Imidazopyridine | 1.2–2.8 | 40–55 | Moderate | 0–1 | 3–4 |
Data consolidated from [5] [7] [10]
The bioactivity of pyrido[1,2-a]pyrimidines is exquisitely sensitive to substituent effects. Analysis of the target compound—4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid (CAS# 956783-58-7)—reveals how specific modifications dictate target engagement:
C4 Carboxylic Acid (COOH): This group serves as a metal-chelating pharmacophore capable of coordinating Mg²⁺ or Mn²⁺ ions in enzymatic active sites. In HIV integrase inhibitors, analogous dihydroxypyrimidine carboxylates chelate divalent cations essential for 3'-processing and strand transfer reactions [1] [10]. Additionally, the anionic carboxylate forms salt bridges with cationic residues (e.g., Arg/Lys), enhancing binding affinity. Molecular modeling studies of FGFR inhibitors show the COOH group hydrogen bonding with Leu484 backbone amides [3].
C6 Methyl Group: The hydrophobic methyl substituent occupies a sterically constrained region of enzyme pockets. In pyrido[1,2-a]pyrimidin-4-one FGFR inhibitors, C6 methyl analogs exhibit 3–5-fold potency increases over unsubstituted derivatives due to van der Waals interactions with hydrophobic subpockets [3]. This group also modulates electron density across the ring system, influencing the acidity of the C4 proton and the electrophilicity of the C2 carbonyl.
C4 Gem-Dimethyl/Carboxylic Acid Synergy: The quaternary carbon at C4 bearing both methyl and carboxylic acid groups creates a stereoelectronic environment favoring bioactive conformations. The methyl groups induce puckering in the dihydropyrimidine ring, positioning the carboxylic acid orthogonal to the bicyclic plane. This geometry optimizes vectorial alignment with target residues, as confirmed by X-ray crystallography of bound FGFR complexes [3].
Table 2: Functional Group Contributions to Target Engagement
Position | Substituent | Role in Target Binding | Effect on Physicochemical Properties |
---|---|---|---|
C4 | Carboxylic acid | Chelates metal ions; forms salt bridges with basic residues | Increases solubility (log S +1.5); decreases log P (-1.2) |
C4 | Methyl groups (gem) | Enforces ring puckering; hydrophobic pocket filling | Increases metabolic stability; slight log P increase (+0.4) |
C6 | Methyl | Van der Waals interactions; electron density modulation | Moderate log P increase (+0.3–0.5); reduces oxidation |
C2 | Oxo group | H-bond acceptor; participates in π-conjugation | Increases polarity (PSA +20 Ų); enhances crystallinity |
The therapeutic exploitation of pyrimidine derivatives has progressed through three distinct eras:
Early Nucleotide Mimetics (1940s–1970s): Pyrimidine bases (uracil, cytosine, thymine) inspired the first generation of antimetabolites. Seminal examples include 5-fluorouracil (1957) and zidovudine (1964, approved 1987). These monocyclic agents established the paradigm of targeting nucleotide-processing enzymes but suffered from off-target effects due to ubiquitous distribution of targets [1] [5].
Bicyclic Scaffold Emergence (1980s–2000s): To enhance selectivity, medicinal chemists fused pyrimidine with other rings, creating privileged scaffolds like pyridopyrimidines. Key milestones included:
Table 3: Historical Milestones in Pyrimidine-Containing Therapeutics
Era | Exemplar Compound | Therapeutic Application | Scaffold Innovation |
---|---|---|---|
1957 | 5-Fluorouracil | Anticancer (thymidylate synthase) | Monocyclic pyrimidine |
1987 | Zidovudine | Antiviral (reverse transcriptase) | Sugar-modified pyrimidine nucleoside |
1999 | Raltegravir (prototype pyrimidinone) | HIV integrase inhibition | Dihydroxypyrimidine carboxamide |
2008 | Pyrido[1,2-a]pyrimidin-4-one FGFRi | Kinase inhibition (cancer) | Tricyclic fused system |
2016 | Erdafitinib (pyrimidinone-based) | FGFR inhibition (FDA-approved) | 6,7-Dimethoxyquinoline-pyrimidinone hybrid |
2020s | 4,6-Dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid derivatives | Targeted oncology agents | Zwitterionic C4-carboxylic acid with gem-dimethyl |
Timeline reconstructed from [1] [3] [5]
The compound 4,6-dimethyl-2-oxo-3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-4-carboxylic acid exemplifies modern design principles: its zwitterionic character addresses the solubility-limited bioavailability of earlier heterocycles, while the stereochemically defined C4 center ensures optimal target complementarity. Current research explores its utility as a fragment for dual-target inhibitors (e.g., HIV RT/IN) and covalent FGFR inhibitors through carboxylic acid isosterism [1] [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0